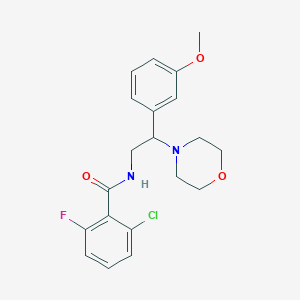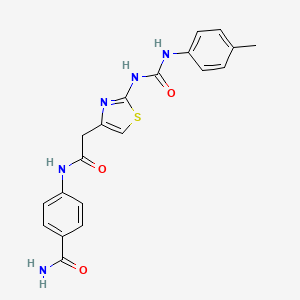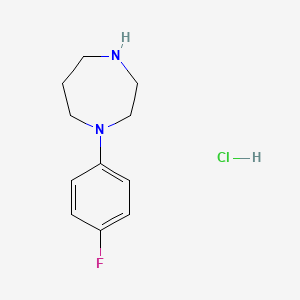
1H-1,4-Diazepina, 1-(4-fluorofenil)hexahidro-, clorhidrato (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)homopiperazine hydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2 It is a derivative of piperazine, a heterocyclic organic compound that has a wide range of applications in pharmaceuticals and other industries
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)homopiperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and pharmaceuticals.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
Target of Action
It is known that 1h-1,4-diazepine derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, psychotropic, anticonvulsant, antihistaminic, antiproliferative, anti-inflammatory, fungicidal, and herbicidal effects .
Mode of Action
It is known that 1h-1,4-diazepine derivatives can interact with various targets, leading to a range of biological effects .
Biochemical Pathways
It is known that 1h-1,4-diazepine derivatives can influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that 1h-1,4-diazepine derivatives can have a range of effects, including antimicrobial, antifungal, and significant anthelmintic activity .
Análisis Bioquímico
Biochemical Properties
1-(4-Fluorophenyl)homopiperazine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anthelmintic activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolism of other compounds. Additionally, 1-(4-Fluorophenyl)homopiperazine hydrochloride has been found to bind to specific receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .
Cellular Effects
The effects of 1-(4-Fluorophenyl)homopiperazine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, leading to anti-inflammatory effects. Moreover, 1-(4-Fluorophenyl)homopiperazine hydrochloride can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Fluorophenyl)homopiperazine hydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity . For example, it can inhibit the activity of certain enzymes involved in neurotransmitter degradation, resulting in increased levels of neurotransmitters in the synaptic cleft. Additionally, 1-(4-Fluorophenyl)homopiperazine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Fluorophenyl)homopiperazine hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to 1-(4-Fluorophenyl)homopiperazine hydrochloride has been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)homopiperazine hydrochloride vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
1-(4-Fluorophenyl)homopiperazine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that play crucial roles in its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. Additionally, 1-(4-Fluorophenyl)homopiperazine hydrochloride can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)homopiperazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters. Once inside the cells, 1-(4-Fluorophenyl)homopiperazine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(4-Fluorophenyl)homopiperazine hydrochloride plays a critical role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 1-(4-Fluorophenyl)homopiperazine hydrochloride can also affect its interactions with other biomolecules, such as enzymes and receptors, thereby modulating its biochemical and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)homopiperazine hydrochloride typically involves the reaction of 4-fluoroaniline with homopiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 1-(4-Fluorophenyl)homopiperazine hydrochloride involves large-scale synthesis using advanced chemical reactors and equipment. The process is carefully monitored to ensure consistent quality and efficiency. The compound is then purified using various techniques, such as crystallization and chromatography, to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)homopiperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1-(4-Fluorophenyl)homopiperazine hydrochloride include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 1-(4-Fluorophenyl)homopiperazine hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)homopiperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: Similar in structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)piperazine: Similar in structure but with a methyl group instead of fluorine.
1-(4-Bromophenyl)piperazine: Similar in structure but with a bromine atom instead of fluorine.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14;/h2-5,13H,1,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORHFXIYINUALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2524787.png)
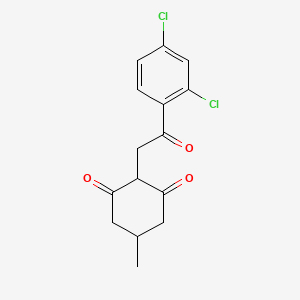
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)
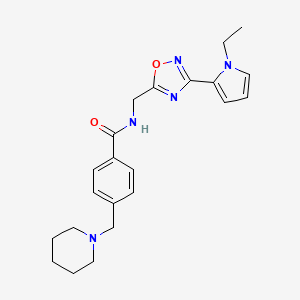
![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)
